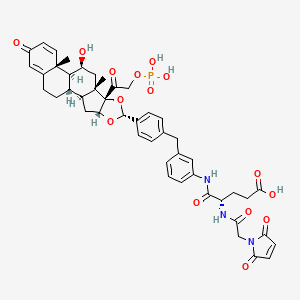

Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H50N3O15P |

|---|---|

Molecular Weight |

915.9 g/mol |

IUPAC Name |

(4S)-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1 |

InChI Key |

BACFCSKNRKGXJF-YFTVFXHHSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=C[C@]38C)O |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Unraveling the Molecular Mechanism of a Next-Generation Glucocorticoid Receptor Agonist

An In-depth Technical Guide to the Mechanism of Action of a Novel Glucocorticoid Receptor Agonist

Abstract: The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, is a critical regulator of inflammatory, metabolic, and immune processes. Its activation by glucocorticoids (GCs) remains a cornerstone of therapy for a multitude of inflammatory and autoimmune diseases. However, the widespread use of conventional GCs is often limited by significant side effects. This guide details the molecular mechanism of action of a novel, investigational compound, "Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal" (herein referred to as Cpd-1-P-GEM), a rationally designed selective GR agonist. We will explore its unique prodrug strategy, receptor binding kinetics, and the subsequent genomic and non-genomic pathways it modulates. This document provides the theoretical framework and detailed experimental protocols for researchers and drug development professionals investigating next-generation GR-targeted therapeutics.

Introduction: The Glucocorticoid Receptor as a Therapeutic Target

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its cognate hormone (like cortisol), translocates to the nucleus to modulate gene expression. This regulation occurs through two primary mechanisms:

-

Transactivation: The activated GR dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1). This mechanism is also linked to many of the metabolic side effects associated with GC therapy.

-

Transrepression: The activated GR monomer can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism is believed to be responsible for the primary anti-inflammatory effects of glucocorticoids.

The therapeutic goal for novel GR agonists is to dissociate these two functions—to maximize transrepression (anti-inflammatory effects) while minimizing transactivation (metabolic side effects). Cpd-1-P-GEM has been engineered with this objective in mind.

The Molecular Design of Cpd-1-P-GEM: A Prodrug Approach

The chemical structure of Cpd-1-P-GEM suggests a sophisticated prodrug design. The core GR agonist is conjugated to a phosphate group and a unique Gly-Glu-Mal (Glycine-Glutamic Acid-Malonate) moiety.

-

Phosphate Group: This addition significantly increases the hydrophilicity of the compound, likely enhancing its aqueous solubility for formulation and parenteral administration. It is hypothesized that this phosphate group is rapidly cleaved in vivo by endogenous alkaline phosphatases to release the active agonist.

-

Gly-Glu-Mal Moiety: This peptide-like linker may serve multiple purposes, including optimizing the pharmacokinetic profile or facilitating targeted delivery. Its precise role is a subject of ongoing investigation.

Below is a diagram illustrating the proposed bioactivation workflow.

Caption: GR activation and nuclear translocation pathway.

Genomic Actions: Transactivation vs. Transrepression

Inside the nucleus, the activated GR exerts its genomic effects, where the selectivity of Cpd-1-P-GEM becomes paramount.

Transrepression (Anti-Inflammatory Action)

Cpd-1-P-GEM is hypothesized to preferentially induce the transrepression pathway. The GR-agonist complex does not directly bind to DNA but instead interacts with and inhibits pro-inflammatory transcription factors.

-

Mechanism: The complex physically "tethers" to NF-κB and AP-1, preventing them from binding to their respective DNA response elements and recruiting co-activators. This effectively shuts down the transcription of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Transactivation (Metabolic and Side Effects)

The activated GR complex can also dimerize and bind directly to GRE sequences on DNA, recruiting co-activators and initiating the transcription of GR-responsive genes. While some of these genes have anti-inflammatory roles (e.g., MKP-1), this pathway is also strongly associated with side effects like hyperglycemia, osteoporosis, and Cushing's syndrome through the upregulation of metabolic enzymes. The unique conformation induced by Cpd-1-P-GEM binding is thought to disfavor the dimerization required for efficient GRE binding.

Experimental Validation Protocols

The characterization of Cpd-1-P-GEM requires a suite of biochemical and cell-based assays to validate its mechanism of action and selectivity.

Protocol 5.1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the active form of Cpd-1-P-GEM for the glucocorticoid receptor.

Objective: To quantify the direct interaction between the compound and the GR ligand-binding domain.

Methodology:

-

Preparation: Recombinant human GR LBD is incubated in an assay buffer.

-

Competition: A constant concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone) is added to the GR LBD.

-

Test Compound Addition: Increasing concentrations of the non-radiolabeled active metabolite of Cpd-1-P-GEM are added to compete with the radioligand for binding.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand (e.g., using a filter-based system).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 (concentration causing 50% inhibition) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

Protocol 5.2: GRE-Luciferase Reporter Gene Assay

This assay quantifies the transactivation potential of the compound.

Objective: To measure the ability of Cpd-1-P-GEM to activate gene transcription via GREs.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293 or A549) is transiently transfected with two plasmids: one expressing the full-length human GR and another containing a firefly luciferase reporter gene under the control of a promoter with multiple GREs.

-

Compound Treatment: Transfected cells are treated with increasing concentrations of Cpd-1-P-GEM or a control agonist (e.g., dexamethasone) for 18-24 hours.

-

Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: Luciferase activity is plotted against compound concentration to generate a dose-response curve, from which the EC50 (effective concentration for 50% maximal response) and Emax (maximal efficacy) are determined.

Protocol 5.3: NF-κB Transrepression Assay

This assay quantifies the anti-inflammatory transrepression activity.

Objective: To measure the ability of Cpd-1-P-GEM to repress the activity of NF-κB.

Methodology:

-

Cell Culture: Cells are co-transfected with a GR expression plasmid and an NF-κB-responsive reporter plasmid (e.g., containing a promoter with NF-κB binding sites driving luciferase expression).

-

Inflammatory Stimulus: NF-κB activity is induced by treating the cells with an inflammatory agent like TNF-α or IL-1β.

-

Compound Treatment: Concurrently, cells are treated with increasing concentrations of Cpd-1-P-GEM.

-

Measurement & Analysis: After incubation, luciferase activity is measured. A decrease in the TNF-α-induced signal indicates transrepression. Data are analyzed to determine the IC50 for NF-κB repression.

Data Summary and Selectivity Profile

The ideal selective GR agonist would exhibit high potency in transrepression assays and low potency/efficacy in transactivation assays. The hypothetical data below illustrates the desired profile for Cpd-1-P-GEM compared to the non-selective agonist, dexamethasone.

| Parameter | Assay Type | Cpd-1-P-GEM (Active Form) | Dexamethasone | Selectivity Ratio (GRE/NF-κB) |

| Ki (nM) | GR Binding | 1.2 | 1.5 | N/A |

| EC50 (nM) | GRE Transactivation | 25.5 | 2.0 | 51 |

| IC50 (nM) | NF-κB Transrepression | 0.5 | 0.8 | N/A |

The selectivity ratio is calculated as EC50 (GRE) / IC50 (NF-κB). A higher ratio indicates greater dissociation.

Conclusion

The novel compound Cpd-1-P-GEM represents a promising step forward in glucocorticoid therapy. Its design as a soluble prodrug and its highly selective mechanism of action—powerfully repressing pro-inflammatory pathways while minimally activating metabolic ones—demonstrate a rational approach to separating the desired anti-inflammatory effects of GR activation from its dose-limiting side effects. The experimental workflows detailed herein provide a robust framework for validating these properties and advancing the development of safer, more effective immunomodulatory drugs.

References

-

Title: Glucocorticoid Receptor Signaling: A Plethora of Cross-talk. Source: Endotext [Internet]. URL: [Link]

-

Title: Dissociated glucocorticoid receptor agonists. Source: Steroids. URL: [Link]

-

Title: Glucocorticoid-mediated transrepression is an important mechanism for the anti-inflammatory effects of these drugs. Source: Journal of Clinical Investigation. URL: [Link]

- Title: The Glucocorticoid Receptor: A Reappraisal of Its Tissue-Specific Roles in Health and Disease. Source: Endocrine Reviews. URL: [https://www.ncbi.nlm.nih.gov/pmc/article

Cellular uptake and trafficking of "Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal" ADCs

Topic: Cellular Uptake and Trafficking of "Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal" ADCs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "this compound" Antibody-Drug Conjugate (ADC) represents a sophisticated class of "soft-drug" immunoconjugates designed to deliver potent anti-inflammatory steroids specifically to immune effector cells (e.g., via CD40 or TNF receptors). Unlike cytotoxic ADCs intended to kill cells, this architecture aims to modulate cellular function (immunomodulation) without inducing apoptosis.

This guide dissects the critical mechanistic pathway of this molecule: from antigen engagement to the unique dual-step lysosomal activation involving both proteolysis and phosphatase hydrolysis—a "phosphate switch" mechanism that dictates cytosolic bioavailability.

Molecular Architecture & The "Phosphate Switch"

To understand the trafficking dynamics, one must first understand the cargo. The "this compound" construct is engineered to overcome the hydrophobicity of potent steroids while ensuring intracellular retention until activation.

| Component | Chemical Identity | Functional Role |

| Payload | Glucocorticoid Receptor Agonist-1 | A highly potent, hydrophobic steroid (likely a budesonide/ciclesonide derivative) capable of genomic and non-genomic GR modulation. |

| Solubilizer | Phosphate Group (Phosphonooxy) | The "Switch": Renders the hydrophobic steroid hydrophilic. This prevents passive diffusion across the cell membrane (reducing systemic toxicity) and ensures solubility during conjugation. |

| Linker | Gly-Glu (Glycine-Glutamic Acid) | A protease-cleavable dipeptide sequence designed for lysosomal processing. |

| Attachment | Maleimide (Mal) | Thiol-reactive group for stable conjugation to reduced interchain cysteines of the antibody. |

The Self-Validating Mechanism

This architecture creates a self-validating delivery system . The phosphate group locks the payload in a hydrophilic, membrane-impermeable state. Even if the linker is cleaved prematurely in the extracellular space (pH 7.4), the phosphorylated payload cannot cross the plasma membrane, minimizing off-target systemic side effects. Activation requires the specific enzymatic environment of the lysosome (Acid Phosphatase + Proteases).

Cellular Uptake Dynamics

The trafficking journey begins with antigen recognition. For this class of ADCs, the target is often CD40 (on B cells, dendritic cells) or TNF-R family members on activated immune cells.

-

Binding & Clustering: The mAb component binds the target antigen with high affinity (

typically sub-nanomolar). Bivalent binding induces receptor clustering (cross-linking), a prerequisite for efficient internalization. -

Endocytosis: The clustered complex recruits clathrin adaptor proteins (AP-2), initiating Clathrin-Mediated Endocytosis (CME) .

-

Rate-Limiting Step: The internalization rate (

) is antigen-dependent. For CD40, internalization is rapid (

Intracellular Trafficking & Payload Activation

Once internalized, the ADC is sorted through the endosomal pathway. This is where the specific linker chemistry determines the fate of the payload.

Step 1: Endosomal Sorting (pH 6.0 - 6.5)

-

Early Endosome: The ADC remains bound to the receptor. The mildly acidic pH is insufficient to trigger linker cleavage or phosphate hydrolysis.

-

Sorting: The receptor-ADC complex is trafficked to the Late Endosome/Lysosome (LE/L), avoiding the recycling pathway back to the surface.

Step 2: Lysosomal Processing (pH 4.5 - 5.0)

This is the critical activation zone. Two distinct enzymatic events must occur in sequence or parallel:

-

Linker Cleavage (Proteolysis): Lysosomal proteases (e.g., Cathepsin B, L) recognize the Gly-Glu peptide sequence. They cleave the amide bond, releasing the Phosphorylated Payload (Prodrug) from the antibody.

-

Status: The payload is now free from the antibody but is still phosphorylated (hydrophilic) and trapped inside the lysosome.

-

-

Payload Activation (Dephosphorylation): Lysosomal Acid Phosphatase (LAP) hydrolyzes the phosphate ester bond on the steroid.

-

Transformation: This removes the charged group, restoring the payload's natural hydrophobicity .

-

-

Endosomal Escape: The now-lipophilic Glucocorticoid Receptor Agonist-1 passively diffuses across the lysosomal membrane into the cytosol.

Technical Insight: If Lysosomal Acid Phosphatase activity is inhibited (e.g., by high inorganic phosphate levels or lysosomal storage disease), the payload remains trapped in the lysosome, rendering the ADC inactive. This is a key control point.

Step 3: Cytosolic & Nuclear Signaling

-

GR Binding: The cytosolic steroid binds the Glucocorticoid Receptor (GR) complex (bound to HSP90).

-

Translocation: Ligand binding induces conformational change, HSP90 dissociation, and rapid nuclear translocation of the GR-Steroid complex.

-

Genomic Action: The complex binds Glucocorticoid Response Elements (GREs) or tethers to NF-

B/AP-1, driving transrepression of inflammatory cytokines (IL-6, TNF

Visualization of the Pathway

Figure 1: The mechanistic pathway of this compound ADCs, highlighting the dual-step lysosomal activation.

Experimental Protocols

To validate this mechanism in your specific cell line, use the following protocols.

Protocol A: Internalization Assay (pH-Sensitive Dye)

Purpose: To quantify the rate of ADC entry into acidic compartments.

-

Labeling: Conjugate the ADC with a pH-sensitive dye (e.g., pHrodo Red) that is non-fluorescent at neutral pH but highly fluorescent in acidic endosomes.

-

Incubation: Treat cells (e.g., Daudi or Ramos B-cells) with 10 nM pHrodo-ADC at 37°C.

-

Kinetics: Measure fluorescence via live-cell imaging or flow cytometry at t=0, 30, 60, 120 min.

-

Control: Co-incubate with excess naked antibody to prove specificity (receptor competition).

Protocol B: Lysosomal Escape & Activation Study

Purpose: To verify the "Phosphate Switch" and payload release.

-

Subcellular Fractionation: Treat cells with ADC for 4 hours. Lyse and fractionate to isolate lysosomes (Lysosome Isolation Kit).

-

LC-MS/MS Analysis: Extract metabolites from the lysosomal fraction vs. the cytosolic fraction.

-

Expectation (Lysosome): High levels of [Phos]-[Steroid] (intermediate).

-

Expectation (Cytosol): High levels of [Steroid] (active), undetectable [Phos]-[Steroid].

-

-

Phosphatase Inhibition: Repeat in the presence of a phosphatase inhibitor (e.g., Sodium Orthovanadate).

-

Result: Cytosolic steroid levels should drop drastically, confirming LAP dependence.

-

Protocol C: GR Nuclear Translocation Assay

Purpose: To confirm functional delivery of the agonist.

-

Staining: Treat cells with ADC (100 nM) for 2-24 hours. Fix/permeabilize.

-

Immunofluorescence: Stain for Glucocorticoid Receptor (Primary Ab: Anti-GR, Secondary: AlexaFluor 488) and Nuclei (DAPI).

-

Analysis: Use High-Content Screening (HCS) to calculate the Nuclear/Cytoplasmic intensity ratio.

-

Positive Control: Dexamethasone (free drug).

-

Negative Control: Non-binding Isotype-ADC.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Cytosolic Drug Levels | Inefficient Phosphatase Hydrolysis | Check lysosomal pH. If cells are alkalized (e.g., by chloroquine or ammonium chloride), LAP activity drops. Ensure healthy lysosomal acidification. |

| High Background Toxicity | Premature Linker Cleavage | The Gly-Glu linker is generally stable in plasma, but check for non-specific protease activity in your serum source (FBS). Use heat-inactivated serum. |

| No Nuclear Translocation | Receptor Downregulation | Prolonged exposure to agonist can downregulate GR. Perform time-course studies (2h, 4h, 6h) to catch the peak translocation window. |

References

-

National Institutes of Health (NIH). Bispecific Antibodies and Antibody–Drug Conjugates for Cancer Therapy: Technological Considerations. (2025).[1][2] Link

-

MDPI. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. (2025).[1][2] Link

-

Google Patents. Novel camptothecin derivatives and conjugates thereof (WO2024130161A2). (2024). Link

-

Pharmaffiliates. this compound Structure & Data. (2026). Link[3]

Sources

An In-depth Technical Guide to the Preclinical Target Validation of Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal (GRa-1P-GEM) in Autoimmune Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, representing a cornerstone in the treatment of autoimmune diseases.[1] Their clinical utility, however, is often limited by a significant burden of side effects resulting from broad, non-specific activity. The development of dissociated glucocorticoid receptor (GR) agonists—which selectively harness the anti-inflammatory pathways (transrepression) while minimizing metabolic and other side effects (transactivation)—is a paramount goal in modern pharmacology.[2] This guide introduces a hypothetical, next-generation GR agonist, "Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal" (GRa-1P-GEM), designed to embody three key principles: selective GR modulation, enhanced bioavailability via a phosphate prodrug strategy, and potential tissue targeting through a peptide carrier.

This document provides a comprehensive, technically-grounded framework for the preclinical target validation of GRa-1P-GEM. It is structured not as a rigid template, but as a logical, causality-driven narrative that a Senior Application Scientist would follow. We will delve into the molecular rationale, present a multi-tiered validation workflow with detailed experimental protocols, and create visual diagrams to elucidate complex pathways and processes. Every step is designed as a self-validating system, incorporating necessary controls and explaining the scientific reasoning behind each experimental choice, grounded in authoritative references.

Introduction: The Rationale for a Smarter Glucocorticoid

The glucocorticoid receptor is a ligand-dependent transcription factor that, upon activation, modulates gene expression through two primary mechanisms[3]:

-

Transactivation: The activated GR homodimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA, directly upregulating the transcription of various genes. This process is associated with many of the metabolic and endocrine side effects of glucocorticoid therapy.[2]

-

Transrepression: The activated GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity. This "tethering" mechanism is responsible for the majority of the desired anti-inflammatory effects.[4][5][6]

The central hypothesis for a superior therapeutic is to identify a compound that preferentially induces transrepression over transactivation.[2]

Introducing GRa-1P-GEM: A Hypothetical Next-Generation Agonist

We propose GRa-1P-GEM, a molecule designed to overcome the limitations of current therapies. Its name encapsulates its core components:

-

Glucocorticoid Receptor Agonist-1 (GRa-1): The core pharmacophore designed for selective GR modulation.

-

Phosphate (P): A phosphate ester moiety is added to create a prodrug. This strategy is employed to dramatically increase aqueous solubility and bioavailability.[7][8] Endogenous alkaline phosphatases in the body are expected to cleave the phosphate group, releasing the active GRa-1 molecule at the site of action.[7]

-

Gly-Glu-Mal (GEM): A tri-peptide conjugate. Peptides can be used as carriers to enhance drug delivery, stability, or even target specific tissues or cell surface receptors that may be overexpressed in inflammatory environments.[9][10][11]

This guide outlines the critical path to validating the GR target engagement and therapeutic hypothesis of GRa-1P-GEM.

Section 1: The Preclinical Target Validation Workflow

A robust validation strategy must be multi-tiered, progressing from fundamental biochemical interactions to complex cellular and in vivo models. The workflow is designed to answer three core questions sequentially:

-

Does the active molecule (GRa-1) directly bind and activate the glucocorticoid receptor?

-

Does this activation translate into a desired anti-inflammatory effect in relevant immune cells, and does it show selectivity?

-

Is the compound effective in a preclinical in vivo model of autoimmune disease?

Caption: A multi-tiered workflow for GRa-1P-GEM target validation.

Section 2: Tier 1 - In Vitro Biochemical & Cellular Validation

Objective 1: Confirm Direct Target Engagement and Functional Activity

The first step is to confirm that the active form of the drug, GRa-1, binds to the human GR with high affinity and functionally activates it.

Protocol 1: Competitive Radioligand Binding Assay

-

Rationale: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for the GR by quantifying its ability to displace a known high-affinity radiolabeled ligand. This is the foundational experiment to prove direct physical interaction with the target.

-

Methodology:

-

Receptor Source: Prepare cytosolic extracts from cells overexpressing the human glucocorticoid receptor (e.g., A549 cells) or use purified recombinant human GR protein.[12]

-

Radioligand: Use a high-affinity GR ligand, such as [3H]dexamethasone.

-

Competition: Incubate the receptor preparation with a fixed concentration of [3H]dexamethasone and varying concentrations of the unlabeled test compound (GRa-1) or a reference compound (unlabeled dexamethasone).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of displaced radioligand against the competitor concentration. Calculate the IC50 (concentration of competitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Controls:

-

Positive Control: Unlabeled dexamethasone.

-

Negative Control: Vehicle (e.g., DMSO).

-

-

Self-Validation: A successful assay will show a clear dose-dependent displacement of the radioligand by both dexamethasone and GRa-1, allowing for a quantitative comparison of their binding affinities.

Protocol 2: GR-Luciferase Reporter Gene Assay

-

Rationale: While binding is essential, it doesn't guarantee functional activity. This assay measures the ability of a compound to induce GR-mediated gene transcription. By using two different reporter constructs, we can begin to assess the desired dissociation between transactivation and transrepression.[13][14][15]

-

Methodology:

-

Cell Line: Use a human cell line (e.g., HEK293 or A549) that is transiently or stably transfected with plasmids.

-

Transfection Plasmids:

-

An expression vector for the human GR.

-

A reporter plasmid for transactivation : Contains multiple GREs upstream of a luciferase gene (e.g., pGRE-Luc).

-

A reporter plasmid for transrepression : Contains a promoter driven by NF-κB upstream of a luciferase gene (e.g., pNFκB-Luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[13][14]

-

-

Assay Procedure:

-

For Transactivation: Treat cells with increasing concentrations of GRa-1 or dexamethasone for 18-24 hours.

-

For Transrepression: Pre-treat cells with an inflammatory stimulus like TNF-α or IL-1β to activate NF-κB, then add increasing concentrations of GRa-1 or dexamethasone for 18-24 hours.

-

-

Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[13][14]

-

Analysis: Normalize firefly to Renilla luciferase activity. Plot the normalized activity against compound concentration to generate dose-response curves and determine EC50 (for transactivation) or IC50 (for transrepression) values.

-

-

Controls:

-

Positive Control: Dexamethasone.

-

Negative Control: Vehicle.

-

Stimulation Control (for transrepression): TNF-α or IL-1β alone.

-

-

Self-Validation: The goal is to demonstrate that GRa-1 is potent in the transrepression assay (low IC50) but significantly less potent in the transactivation assay (high EC50) compared to dexamethasone.

Caption: Mechanisms of GR Transactivation vs. Transrepression.

Objective 2: Assess Anti-Inflammatory Effects in Primary Immune Cells

After confirming activity on a molecular level, the next critical step is to test the compound in a more physiologically relevant system: primary human immune cells.

Protocol 3: Cytokine Inhibition Assay in Human PBMCs

-

Rationale: Autoimmune diseases are driven by the excessive production of pro-inflammatory cytokines. This assay directly measures the ability of GRa-1P-GEM (the prodrug) to inhibit the production of key cytokines like TNF-α, IL-6, and IL-1β in a mixed population of human immune cells. Using the prodrug form tests the entire hypothesis, including the necessary cleavage of the phosphate group by cellular enzymes.

-

Methodology:

-

Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Stimulation: Plate the PBMCs and stimulate them with a potent inflammatory agent like Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA) to induce robust cytokine production.[16][17]

-

Treatment: Concurrently treat the stimulated cells with increasing concentrations of GRa-1P-GEM, GRa-1 (the active form), and dexamethasone.

-

Incubation: Incubate the cells for 18-24 hours.

-

Quantification: Collect the cell culture supernatant and measure the concentration of key cytokines (TNF-α, IL-6, IL-1β) using a validated method like ELISA or a multiplex bead array (e.g., Luminex).

-

-

Controls:

-

Positive Control: Dexamethasone.

-

Negative Control: Vehicle.

-

Unstimulated Control: PBMCs with no stimulation.

-

Stimulated Control: PBMCs with LPS/PHA only.

-

-

Self-Validation: A successful outcome will show a dose-dependent inhibition of cytokine production by GRa-1P-GEM, ideally with a potency comparable to or better than dexamethasone. Comparing the activity of GRa-1P-GEM and GRa-1 can also provide initial evidence of successful prodrug conversion.

Hypothetical In Vitro Data Summary

| Compound | GR Binding (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) | TNF-α Inhibition (IC50, nM) |

| Dexamethasone | 1.5 | 5.2 | 2.8 | 3.5 |

| GRa-1 | 2.1 | 150.5 | 3.1 | 4.2 |

| GRa-1P-GEM | >1000 | >1000 | >1000 | 5.8 |

Table 1: Hypothetical comparative data for GRa-1. The ideal profile shows high binding affinity and potent transrepression/cytokine inhibition, but significantly reduced transactivation potency compared to dexamethasone. The prodrug (GRa-1P-GEM) is inactive in binding and reporter assays but becomes active in cellular assays.

Section 3: Tier 2 - In Vivo Proof-of-Concept

Objective: Evaluate Efficacy in a Preclinical Model of Autoimmune Arthritis

Positive in vitro data provides the justification for advancing to in vivo models. The primary goals are to assess the compound's efficacy in reducing disease, establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and monitor for potential side effects.

Protocol 4: Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model

-

Rationale: The CIA model is one of the most widely used and validated preclinical models for rheumatoid arthritis.[18] It shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion, driven by both T-cell and B-cell responses.[19][20][21] This makes it an excellent system to test the anti-inflammatory and disease-modifying potential of GRa-1P-GEM.

-

Methodology:

-

Animal Strain: Use a genetically susceptible mouse strain, such as the DBA/1J.[19][21]

-

Disease Induction: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster injection 21 days later.[19][21] Arthritis typically develops 26-35 days after the initial immunization.[19]

-

Treatment Groups:

-

Vehicle Control (e.g., saline).

-

Positive Control (e.g., Dexamethasone or an approved biologic like an anti-TNF agent).

-

Multiple dose groups of GRa-1P-GEM (e.g., low, medium, high dose).

-

-

Dosing Regimen: Begin treatment either prophylactically (before disease onset) or therapeutically (after symptoms appear) via a clinically relevant route (e.g., oral or subcutaneous). The dosing frequency will be informed by preliminary pharmacokinetic studies.

-

Efficacy Readouts:

-

Clinical Scoring: Monitor mice regularly for signs of arthritis, scoring each paw based on erythema and swelling (e.g., on a scale of 0-4).

-

Paw Thickness: Measure changes in paw thickness over time using digital calipers.

-

Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarkers: Measure levels of inflammatory cytokines and anti-collagen antibodies in the serum.

-

-

-

Self-Validation: The study must include vehicle and positive control groups. A successful outcome is a statistically significant, dose-dependent reduction in clinical score, paw swelling, and histological damage in the GRa-1P-GEM treated groups compared to the vehicle control. The efficacy should be comparable to the positive control group.

Hypothetical In Vivo Efficacy Data

| Treatment Group | Mean Clinical Score (Day 42) | Paw Swelling (mm change from baseline) | Histological Damage Score (0-5) |

| Vehicle | 10.5 ± 1.2 | 1.8 ± 0.3 | 4.1 ± 0.5 |

| Dexamethasone (1 mg/kg) | 3.2 ± 0.8 | 0.5 ± 0.2 | 1.5 ± 0.4 |

| GRa-1P-GEM (5 mg/kg) | 6.5 ± 1.0 | 1.1 ± 0.3 | 2.8 ± 0.6 |

| GRa-1P-GEM (15 mg/kg) | 3.8 ± 0.9 | 0.6 ± 0.2 | 1.7 ± 0.5 |

Table 2: Hypothetical efficacy data from a therapeutic CIA model. The data illustrates a dose-dependent improvement in all efficacy parameters with GRa-1P-GEM treatment.

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to the preclinical target validation of a novel, hypothetical glucocorticoid receptor agonist, GRa-1P-GEM. By systematically confirming target engagement, demonstrating selective functional activity in vitro, and validating efficacy in a relevant in vivo disease model, a strong data package can be built.

A positive outcome from this validation workflow would provide compelling evidence that GRa-1P-GEM warrants further investigation. Subsequent steps would include comprehensive safety and toxicology studies, off-target liability screening, and the development of a robust biomarker strategy to enable seamless translation into clinical development for the treatment of autoimmune diseases. The principles of dissociated agonism, combined with intelligent prodrug and delivery strategies, hold the promise of creating safer and more effective therapies for patients suffering from chronic autoimmune inflammation.

References

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link][13][14][15]

-

Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed. [Link][7][8]

-

Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. PMC, NIH. [Link][9]

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC, NIH. [Link]

-

Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. PubMed. [Link][4]

-

Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. PMC, NIH. [Link][10]

-

Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. PubMed, NIH. [Link][19][21]

-

Minireview: Glucocorticoids in Autoimmunity: Unexpected Targets and Mechanisms. Molecular Endocrinology, Oxford Academic. [Link][1]

-

Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Spandidos Publications. [Link][18]

-

Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PubMed. [Link]

-

A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

-

Collagen-Induced Arthritis (CIA) Models. Charles River Laboratories. [Link][20]

-

Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. PMC, NIH. [Link][5]

-

Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PNAS. [Link][2]

-

Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance. PMC, NIH. [Link][6]

-

The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC, NIH. [Link][3]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link][16]

-

Peptide-Based Drugs: Development and Therapeutic Applications. Journal of Pharmaceutical Research and Analysis. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

-

Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. [Link][11]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC, NIH. [Link][17]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [snv63.ru]

- 9. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 19. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal" in vitro cell-based assay protocol

Application Note: Functional Characterization of Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal (GRA1-P-GEM)

Introduction & Molecule Profile

This compound (hereafter GRA1-P-GEM ) is a specialized linker-payload intermediate designed for the synthesis of Antibody-Drug Conjugates (ADCs) targeting autoimmune and inflammatory diseases.[1]

Unlike traditional cytotoxic ADC payloads (e.g., MMAE), this molecule is an immuno-modulator .[1] It consists of three functional domains:

-

Payload (GRA1): A high-potency steroid (likely a budesonide or ciclesonide derivative) designed to activate the Glucocorticoid Receptor (GR/NR3C1).[1]

-

Solubilizing Prodrug Moiety (Phosphate): Enhances aqueous solubility and renders the payload inactive until processed by phosphatases, reducing systemic toxicity.

-

Cleavable Linker (Gly-Glu-Mal): A dipeptide linker (Glycine-Glutamic Acid) capped with a Maleimide group.[1] The linker is designed for enzymatic cleavage by lysosomal Cathepsin B , while the maleimide facilitates rapid conjugation to cysteine residues on antibodies.

Critical Experimental Context: Testing this molecule in vitro presents a unique challenge. As a "free" linker-payload, the maleimide group is highly reactive toward thiols found in cell culture media (e.g., BSA, FBS).[1] Furthermore, the phosphate group renders the molecule hydrophilic, potentially limiting passive membrane permeability compared to the de-phosphorylated parent steroid.

Mechanism of Action (Visualized)

The following diagram illustrates the intended pathway of the GRA1-P-GEM after conjugation to an antibody (ADC format), leading to GR activation.

Figure 1: Mechanism of Action for GRA1-P-GEM ADCs.[1] The payload requires a two-step activation: proteolytic cleavage of the linker followed by phosphatase removal of the solubilizing group.

Pre-Assay Considerations & Reagent Handling

WARNING: Maleimide Reactivity The free GRA1-P-GEM molecule contains an active maleimide.[1] If dissolved directly in media containing serum (FBS) or BSA, it will covalently bind to albumin within seconds, neutralizing the molecule and altering your IC50 data.

Preparation Strategy:

-

For Conjugation: Use immediately for antibody labeling.

-

For Cellular Assays (as a control): You must "cap" the maleimide before adding to cells. React the stock solution with a 3-molar excess of N-Acetylcysteine (NAC) or Cysteine for 30 minutes at room temperature.[1] This mimics the "conjugated" state (cys-linked) and prevents non-specific binding to media proteins.[1]

Protocol A: GRE-Luciferase Reporter Assay

This is the gold-standard assay to quantify the functional potency of the released glucocorticoid. It measures the ability of the molecule to bind GR, translocate to the nucleus, and drive transcription at a Glucocorticoid Response Element (GRE).

Experimental Logic: We use a cell line stably transfected with a GRE-Luciferase construct.[1] Crucially, we use Charcoal-Stripped FBS (csFBS) .[1] Standard FBS contains endogenous cortisol (~10-100 nM), which will saturate the GR background and ruin the assay window.

Materials

-

Cell Line: HeLa-GRE-Luc or A549-GRE-Luc (Reporter Cell Lines).

-

Media: DMEM + 10% Charcoal-Stripped FBS (csFBS) + 1% Pen/Strep.[1]

-

Reagents:

Step-by-Step Workflow

-

Cell Seeding (Day 1):

-

Compound Preparation (Day 2):

-

Treatment:

-

Remove old media from the cell plate (carefully, or use a flick-wash).[1]

-

Add 100 µL of the 2x compound solutions to the wells.

-

Include controls:

-

Max Signal: 100 nM Dexamethasone.

-

Min Signal: DMSO vehicle only.

-

-

Incubate for 18–24 hours . Rationale: Genomic GR effects are transcriptional and take time to accumulate luciferase protein.

-

-

Readout (Day 3):

-

Equilibrate Luciferase Reagent to room temperature.

-

Add 100 µL of reagent directly to each well (1:1 ratio).[1]

-

Incubate 5 minutes (lysis and signal stabilization).

-

Read Luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize data: % Activation =

. -

Fit to a 4-parameter logistic (4PL) curve to determine EC50.

-

Protocol B: Cathepsin B Linker Cleavage Assay

Since "Gly-Glu" is the specific release trigger, you must validate that the linker is stable in buffer but cleaved by the enzyme. This confirms the "prodrug" design.

Materials

-

Enzyme: Human Liver Cathepsin B (activated).[1]

-

Buffer: 25 mM MES (pH 5.0), 1 mM DTT (DTT is required to activate the cysteine protease active site of CatB).

-

Analysis: LC-MS/MS.

Workflow

-

Activation: Incubate Cathepsin B in the MES/DTT buffer for 15 mins at 37°C.

-

Reaction:

-

Time Course: Aliquot samples at T=0, 1h, 4h, and 24h.

-

Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile + 0.1% Formic Acid.

-

LC-MS Analysis:

-

Monitor the disappearance of Parent (GRA1-P-GEM).[1]

-

Monitor the appearance of Intermediate (GRA1-Phosphate) and Payload (GRA1).[1]

-

Note: If you see GRA1-Phosphate accumulating, it means the linker cleaved but the phosphate is stable (CatB is a protease, not a phosphatase). This is the expected result in a pure enzyme assay.

-

Data Presentation & Troubleshooting

Expected Results Table

| Assay | Compound Form | Expected EC50 / Result | Interpretation |

| GRE-Luciferase | Dexamethasone | 1 – 10 nM | Validates assay sensitivity.[1] |

| GRE-Luciferase | GRA1-P-GEM (Capped) | 50 – 500 nM | Higher EC50 expected than parent steroid due to slower uptake (phosphate group) and requirement for intracellular cleavage.[1] |

| Cathepsin B | GRA1-P-GEM | >90% Cleavage (4h) | Confirms linker is functional and lysosomally labile.[1] |

| Media Stability | GRA1-P-GEM | <10% Degradation (24h) | Confirms stability in neutral pH (plasma simulation).[1] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background in Reporter Assay | Endogenous steroids in serum.[1] | CRITICAL: Ensure Charcoal-Stripped FBS is used. Standard FBS will activate GR. |

| No Activity of GRA1-P-GEM | Phosphate group preventing entry.[1] | The phosphate makes the drug polar. If testing free drug, incubation times >24h may be needed for pinocytosis, or the cell line lacks the specific phosphatase. |

| Rapid Degradation in Stock | Maleimide hydrolysis. | Store powder at -20°C under nitrogen. Dissolve in anhydrous DMSO immediately before use. |

References

-

Linker Chemistry: Ogitani, Y., et al. "DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1."[1] Clinical Cancer Research, 2016. (Describes GGFG linkers, analogous to Gly-Glu protease sensitivity).[1]

-

GR Assay Standards: Blind, R.D., et al. "The Glucocorticoid Receptor and Chromatin." Nuclear Receptor Signaling, 2014.

-

Cathepsin B Cleavage: Dubowchik, G.M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioorganic & Medicinal Chemistry Letters, 2002.[2]

-

ADC Steroid Payloads: Roosenberg, J.M., et al. "Studies in the Design and Development of Antibody-Drug Conjugates for the Treatment of Inflammatory Diseases." Current Medicinal Chemistry, 2016.

Sources

Application Note: Conjugation of Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal to Monoclonal Antibodies

[1]

Introduction & Scientific Rationale

The targeted delivery of potent glucocorticoids represents a paradigm shift in the treatment of autoimmune disorders (e.g., Rheumatoid Arthritis, SLE). Unlike systemic steroid administration, which is plagued by off-target toxicity (osteoporosis, hyperglycemia), Antibody-Drug Conjugates (ADCs) utilizing Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal allow for the delivery of the payload directly to pathogenic immune cells (e.g., CD40+ B-cells or TNF-expressing macrophages).

This application note details the conjugation of This compound (CAS: 2345732-83-2) to monoclonal antibodies.[1] This specific linker-payload incorporates three critical design elements:

-

The Payload (Agonist-1): A highly potent steroid derivative.

-

The Solubilizing Group (Phosphate): Steroid payloads are inherently hydrophobic, often causing ADCs to aggregate. The phosphate group acts as a temporary hydrophilic "mask" that prevents aggregation during conjugation and circulation. It is rapidly hydrolyzed by lysosomal phosphatases upon internalization to release the active lipophilic drug.

-

The Linker (Gly-Glu-Mal): A peptide-based spacer (Glycine-Glutamic Acid) terminating in a Maleimide (Mal) group for site-specific conjugation to cysteine thiols.

Molecule Profile[1][3][4][5][6][7][8]

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 2345732-83-2 |

| Molecular Weight | ~915.89 Da |

| Reactive Moiety | Maleimide (Michael Acceptor) |

| Target Residue | Reduced Interchain Cysteines (Sulfhydryls) |

| Solubility | Soluble in DMSO; Phosphate group aids aqueous stability post-conjugation |

Mechanism of Action

Understanding the intracellular trafficking is essential for assay design. The ADC does not simply release the drug; it undergoes a multi-step bio-activation process involving both proteolysis and dephosphorylation.

Figure 1: Intracellular activation pathway. Note the critical phosphatase step required to activate the phosphate-masked payload.

Conjugation Protocol

This protocol utilizes a partial reduction/alkylation strategy . We target the interchain disulfide bridges of the antibody (typically IgG1 or IgG4) to generate free thiols. This method yields a stochastic Drug-Antibody Ratio (DAR) distribution, typically averaging 3.5–4.5.

Materials Required[1][3][5][7][9][10][11][12][13][14]

-

Antibody: Humanized IgG (Concentration > 5 mg/mL) in PBS, pH 7.4.

-

Linker-Payload: this compound (10 mM stock in anhydrous DMSO).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (10 mM aqueous stock).

-

Buffer A: PBS (Phosphate Buffered Saline), 1 mM EDTA, pH 7.2.

-

Purification: PD-10 Desalting Columns (Sephadex G-25) or Preparative SEC.

-

Analysis: HIC-HPLC column (e.g., TSKgel Butyl-NPR).

Step-by-Step Workflow

Phase 1: Antibody Reduction

Rationale: We must break the interchain disulfides to create reactive thiols (-SH) without disrupting the heavy-light chain association permanently.

-

Adjust Buffer: Buffer exchange the antibody into Buffer A . The EDTA is critical to chelate divalent cations that catalyze thiol oxidation.

-

Reduction: Add TCEP to the antibody solution.

-

Molar Ratio: Use 2.5 to 3.0 equivalents of TCEP per mole of antibody.

-

Incubation: 37°C for 90 minutes or 22°C for 2 hours.

-

Note: Unlike DTT, TCEP does not require removal before conjugation as it does not react rapidly with maleimides. However, for maximum efficiency, many protocols suggest a desalting step here if high precision is needed. For this specific hydrophobic payload, we proceed directly to minimize protein handling.

-

Phase 2: Conjugation (Michael Addition)

Rationale: The maleimide on the linker reacts with the newly formed thiols.[] The "Phosphate" group on the payload helps keep the complex soluble despite the steroid's hydrophobicity.

-

Cooling: Cool the reduced antibody solution to 4°C.

-

Payload Addition: Slowly add the This compound (DMSO stock) to the antibody.

-

Stoichiometry: Add 6 to 8 molar equivalents of payload per mole of antibody.

-

Solvent Limit: Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) . High DMSO can denature the antibody; too little can precipitate the payload.

-

-

Incubation: Incubate at 4°C for 1 hour with gentle rocking. Do not vortex.

-

Quenching: Add N-acetylcysteine (NAC) (20 equivalents) to quench any unreacted maleimide groups. Incubate for 15 minutes.

Phase 3: Purification

Rationale: Free drug can cause systemic toxicity and interfere with assays. The phosphate group makes the free drug more water-soluble, aiding its removal via desalting.

-

Desalting: Apply the reaction mixture to a pre-equilibrated PD-10 column (or perform tangential flow filtration for larger batches).

-

Elution: Elute with PBS (pH 7.4). Collect the protein fraction (absorbance at 280 nm).

Analytical Characterization (QC)

To validate the "Trustworthiness" of the generated ADC, the following quality control steps are mandatory.

A. Drug-Antibody Ratio (DAR) Determination via HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for cysteine-conjugated ADCs.

-

Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm).

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

-

Gradient: 0% B to 100% B over 15 minutes.

-

Interpretation:

-

Peak 0: Unconjugated mAb.

-

Peak 1: DAR 2 (2 drugs loaded).

-

Peak 2: DAR 4 (4 drugs loaded).

-

Calculation: Weighted average of peak areas.

-

B. Aggregation Analysis (SEC-HPLC)

Because the steroid payload is hydrophobic, aggregation is a high risk.

-

Acceptance Criteria: >95% Monomer. If high molecular weight (HMW) species are >5%, the conjugation DMSO percentage or phosphate-linker stability must be re-evaluated.

Experimental Troubleshooting

| Observation | Root Cause | Corrective Action |

| Precipitation during conjugation | Payload insolubility | Increase DMSO to 10% or add 5% propylene glycol. Ensure payload stock is fresh. |

| Low DAR (< 3.0) | Inefficient reduction or oxidation | Use fresh TCEP. Degas buffers to remove oxygen. Increase TCEP:mAb ratio to 3.5x. |

| High Aggregation | Over-conjugation of hydrophobic payload | Reduce payload equivalents. Ensure the "Phosphate" group is intact (check payload via LC-MS before use). |

Workflow Visualization

Figure 2: Step-by-step conjugation workflow for Glucocorticoid Receptor Agonist-1 ADCs.

References

-

MedChemExpress . "this compound (CAS 2345732-83-2)".[1][3] Product Monograph. Link

-

AbbVie Inc. "Anti-TNF Antibodies and Antibody Drug Conjugates." World Intellectual Property Organization (WIPO), Patent WO2019106608A1, 2019. (See Example 9 for specific synthesis). Link

-

BOC Sciences . "Maleimide Linkers in Antibody-Drug Conjugates." Bioconjugation Technical Guide.

-

National Institutes of Health (NIH) . "Development of applicable thiol-linked antibody–drug conjugates with improved stability." PubMed Central. Link

Application Note: Analytical Characterization of Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal ADCs

[1][2]

Executive Summary

This guide details the analytical characterization of Antibody-Drug Conjugates (ADCs) utilizing Glucocorticoid Receptor Agonist-1 (GRA-1) payload linked via a Gly-Glu-Mal peptide linker and a Phosphate solubilizing group.[1][]

Unlike standard cytotoxic ADCs (e.g., vc-MMAE), this construct introduces a unique "Hydrophobicity Switch" mechanism .[1][] The phosphate group renders the hydrophobic steroid payload hydrophilic during circulation and formulation, preventing aggregation. However, this creates a complex analytical matrix where one must distinguish between the intact prodrug , the dephosphorylated intermediate , and the active parent steroid .

Molecule Architecture:

-

Antibody: Humanized IgG (e.g., Adalimumab for anti-TNF targeting).[1][]

-

Linker: Glycine-Glutamic Acid (Gly-Glu) dipeptide (Protease cleavable).[1][][3]

-

Conjugation: Maleimide (Mal) attachment to reduced interchain cysteines.[1][]

-

Payload Modification: Phosphate ester (Prodrug moiety for solubility).[1][]

Part 1: Critical Quality Attributes (CQAs) & Analytical Strategy

The presence of the phosphate group fundamentally alters the chromatographic behavior compared to traditional hydrophobic payloads. The analytical strategy must account for three distinct species of free drug and two states of the conjugated payload.

The "Dual-Cleavage" Activation Pathway

Understanding the biological activation is prerequisite to designing the analytical assay.

Figure 1: The dual-step activation mechanism.[1][] Analytical methods must distinguish between the Free Prodrug (intermediate) and the Active Payload.[1][]

Part 2: Structural Integrity & DAR Determination[2]

Hydrophobic Interaction Chromatography (HIC)

Challenge: Standard HIC methods rely on the hydrophobicity of the payload to separate DAR species (0, 2, 4, 6, 8).[1][] However, the phosphate group on GRA-1 makes the payload significantly less hydrophobic than typical toxins like MMAE. Result: Poor resolution between DAR species if standard high-salt gradients are used.[]

Optimized Protocol:

-

Column: Butyl-NPR or Phenyl-5PW (Non-porous resin preferred for sharper peaks).[1][]

-

Mobile Phase A: 50 mM Sodium Phosphate, pH 7.0 (No salt).[1][]

-

Mobile Phase B: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

Gradient: Inverse gradient (High salt to Low salt).

-

Critical Adjustment: Due to the hydrophilic phosphate, the "hydrophobic shift" per drug loading is smaller. Use a shallower gradient (e.g., 0.5% B/min change) compared to MMAE ADCs to resolve DAR 2 from DAR 4.

Native Mass Spectrometry (Native MS)

Why: HIC may fail to resolve positional isomers.[1][] Native MS preserves the non-covalent interactions and allows direct observation of the mass distribution. Phosphate Consideration: The phosphate group is labile. Source fragmentation (in-source decay) can strip the phosphate, leading to artificial "dephosphorylated" signals.[1][]

Optimized Protocol:

-

Instrument: Q-TOF or Orbitrap with Extended Mass Range (EMR).[1][]

-

Buffer Exchange: Buffer exchange into 150 mM Ammonium Acetate, pH 6.8 (neutral pH preserves the phosphate ester better than acidic conditions).

-

Ionization: Nano-electrospray (nESI).[1][]

-

Key Parameter: Lower the In-source CID energy (or Cone Voltage) to <50V to prevent phosphate loss.

-

Data Analysis: Look for delta mass of +Drug-Linker-Phosphate.[1][]

-

Mass Check: If you observe a series of peaks separated by ~80 Da (HPO3), this indicates in-source fragmentation or sample degradation (dephosphorylation).[1][]

-

Part 3: Free Drug & Impurity Profiling (The "Dual Impurity" Assay)[1][2]

This is the most critical safety assay. You must quantify Free Prodrug (indicates linker instability) and Free Active Steroid (indicates premature activation).[1][]

Method: UHPLC-MS/MS (MRM Mode)[1][2]

Rationale: UV detection is insufficient due to the low concentration of impurities and the lack of a strong chromophore on the steroid backbone compared to the protein matrix.

Protocol Steps:

-

Sample Preparation (Protein Precipitation):

-

Add 100 µL ADC sample (1 mg/mL).[1][]

-

Add 400 µL cold Acetonitrile (containing deuterated internal standards for both the phosphate-prodrug and the parent steroid).[1][]

-

Vortex and centrifuge at 14,000 x g for 10 min.

-

Collect supernatant.[] Crucial: Evaporate and reconstitute in 20% ACN/Water. Do not inject high organic directly as it affects peak shape of the hydrophilic phosphate species.

-

-

Chromatography (The "Tailing" Fix):

-

Problem: Phosphate groups interact with stainless steel and silanols, causing severe peak tailing.

-

Solution: Use a column with "Hybrid Particle Technology" (e.g., Waters BEH C18) or a PEEK-lined column.[1][]

-

Mobile Phase Additive: Add 5 mM Ammonium Citrate or Medronic Acid to the mobile phase.[] Citrate/Medronic acid passivates metal surfaces, sharpening the phosphate peak.

-

-

Mass Spectrometry (MRM Transitions):

Data Reporting: Report "Total Free Drug" as the molar sum of Prodrug + Active Parent. However, flag "Active Parent" specifically if it exceeds 0.1%, as this drives systemic toxicity.

Part 4: Peptide Mapping & Linker Stability[2]

Objective: Verify the "Gly-Glu" linker is not degrading and the "Mal" ring is stable (not undergoing retro-Michael addition).

Protocol:

-

Digestion: Trypsin/Lys-C digestion of the ADC.

-

LC-MS/MS: Peptide mapping on a C18 column.

-

Data Analysis:

-

Identify peptides containing the Cysteine-Mal-Linker-Payload modification.[1][]

-

Phosphate Check: Search for the modification mass with and without phosphate (-80 Da).[1][]

-

Succinimide Hydrolysis: Check for +18 Da on the Maleimide ring.[] Hydrolysis of the succinimide ring is actually beneficial here, as it stabilizes the conjugation and prevents drug loss.

-

Part 5: Visualization of Analytical Workflow

Figure 2: Analytical decision tree. Note the parallel processing of intact protein for DAR and precipitated fraction for free drug speciation.

Part 6: References

-

AbbVie Inc. (2020).[1][] Glucocorticoid receptor agonist and immunoconjugates thereof. U.S. Patent No.[] 10,772,970.[] Link

-

Zhang, J., et al. (2014).[1][][4] Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 98, 302-306.[1][] Link

-

Qu, P., et al. (2022).[1][] Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate. Journal of Medicinal Chemistry, 65(23), 15893-15934.[1][][5] Link[1][]

-

TargetMol. (2024). Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br Product Sheet. Link[1][]

-

He, L., et al. (2021).[1][] Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 12(10), 1566–1574.[1][] Link[1][]

Sources

- 1. GSRS [precision.fda.gov]

- 3. US10772970B2 - Glucocorticoid receptor agonist and immunoconjugates thereof - Google Patents [patents.google.com]

- 4. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: A Step-by-Step Guide for the Preparation of "Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal" Solution

Abstract

This comprehensive guide provides a detailed protocol for the preparation of solutions of "Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal" (GR-Agonist-1-P-GG-Mal), a complex drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This document outlines the chemical characteristics of the molecule, provides a systematic approach to its solubilization, and discusses critical stability considerations. The protocols herein are designed for researchers, chemists, and drug development professionals to ensure the integrity and optimal performance of this conjugate in downstream applications.

Introduction: Understanding the Molecule

This compound is a sophisticated chemical entity comprising three key functional components:

-

A Glucocorticoid Receptor (GR) Agonist: A potent pharmacological payload designed to elicit a specific biological response by activating the glucocorticoid receptor. Glucocorticoids are a class of steroid hormones that play a crucial role in regulating immune responses, inflammation, and metabolism.[]

-

A Phosphate-Containing Linker: The phosphate group is strategically included to significantly enhance the aqueous solubility of the otherwise hydrophobic steroid-like agonist.[2] This is a critical design feature for overcoming aggregation and formulation challenges common in ADC development.[3][4] The linker itself is designed to be stable in circulation but cleavable under specific conditions within the target cell.[]

-

A Maleimide (Mal) Moiety: This functional group serves as the reactive handle for covalent conjugation to thiol groups (-SH), typically from cysteine residues on a monoclonal antibody.[]

The successful preparation of a stable, homogenous solution of this drug-linker is the foundational step for its subsequent conjugation to an antibody and the ultimate efficacy of the resulting ADC.

Chemical Profile Summary

| Property | Value | Source |

| Chemical Name | (S)-4-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamido)-5-((3-(4-((6aR,6bS,7S,8aS,8bS,10R,11aR,12aS,12bS)-7-hydroxy-6a,8a-dimethyl-4-oxo-8b-(2-(phosphonooxy)acetyl)-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][4][6]dioxol-10-yl)benzyl)phenyl)amino)-5-oxopentanoic Acid | [7] |

| Molecular Formula | C46H50N3O15P | [7] |

| Molecular Weight | 915.89 g/mol | [7] |

| CAS Number | 2345732-83-2 | [7] |

| Appearance | Solid | [7] |

| Storage (as solid) | 2-8°C, desiccated | [7] |

The Glucocorticoid Receptor Signaling Pathway

Upon entering a target cell, the glucocorticoid agonist payload is released from the ADC and binds to the glucocorticoid receptor (GR), which is typically located in the cytoplasm in a complex with chaperone proteins like heat-shock proteins (HSPs).[8] Ligand binding induces a conformational change, causing the dissociation of these chaperones and the translocation of the agonist-GR complex into the nucleus.[9] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), where it can either activate or repress the transcription of target genes, leading to the desired pharmacological effect.[9][10]

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Materials and Reagents

-

This compound (lyophilized powder)

-

Anhydrous (or molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dimethylformamide (DMF)

-

Sterile, nuclease-free water (e.g., WFI or Milli-Q)

-

Phosphate-Buffered Saline (PBS), pH 6.5-7.4 (degassed)

-

HEPES or Tris buffer (10-100 mM, pH 7.0-7.5, degassed)[11]

-

0.1 M Ammonium Bicarbonate

-

Dilute Acetic Acid (e.g., 10%)

-

Vortex mixer

-

Low-retention microcentrifuge tubes

-

Calibrated pipettes

-

Optional: Bath sonicator

Experimental Protocol: A Systematic Approach to Solubilization

Due to the absence of specific solubility data, a systematic, small-scale trial is the most scientifically sound approach.[12] This workflow is designed to identify an optimal solvent while preserving the integrity of the bulk material. The phosphate group suggests good aqueous solubility, but the large organic scaffold may necessitate an organic co-solvent.[2]

Caption: Systematic Workflow for Solubility Testing.

PART A: Initial Solubility Test with an Organic Solvent

The first-line approach for complex organic molecules is to use a water-miscible organic solvent like DMSO, which can then be diluted into aqueous buffers.[11]

-

Aliquot: Carefully weigh out a small amount of the lyophilized powder (e.g., 1-2 mg) into a low-retention microcentrifuge tube. It is critical to perform this test on a small scale to conserve the compound.

-

Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

-

Dissolution: Vortex the tube gently for 30-60 seconds. If the solid does not dissolve, place the tube in a bath sonicator for 2-5 minutes at room temperature.

-

Observation: Visually inspect the solution against a dark background for any undissolved particulates. A clear, particulate-free solution indicates successful dissolution.

-

Proceed: If successful, you can proceed to prepare your main stock solution using this method (Part C). If not, proceed to Part B.

PART B: Solubility Test with Aqueous Buffers

The hydrophilic phosphate linker is designed to confer aqueous solubility.[2] Therefore, direct dissolution in a buffer is a viable alternative.

Causality: The maleimide group's stability is pH-dependent. The succinimide ring is susceptible to hydrolysis at pH > 7.5, which would render it unreactive to thiols.[13] Conversely, the phosphate ester can be unstable under strongly acidic conditions.[8][14] Therefore, a buffer pH of 6.5-7.4 is the optimal starting point.

-

Aliquot: Weigh out a fresh, small amount of the powder (1-2 mg) into a new tube.

-

Buffer Selection: Choose a degassed buffer in the pH range of 6.5-7.4, such as PBS or HEPES. Degassing helps to prevent oxidation of any sensitive moieties.

-

Solvent Addition: Add the buffer to achieve a target concentration (e.g., 1-5 mg/mL).

-

Dissolution & Observation: As in Part A, vortex and sonicate gently. Observe for complete dissolution.

-

Troubleshooting:

-

If Insoluble (Acidic Nature): The Gly-Glu (glutamic acid) dipeptide and the phosphate group give the molecule an acidic character. If it fails to dissolve, try adding a small amount of a basic solution like 0.1 M ammonium bicarbonate to a new aliquot before diluting with buffer.

-

If Insoluble (Basic Nature): If the molecule has unexpected basic properties, dissolving in a dilute acid like 10% acetic acid can be tested on a new aliquot.

-

-

Proceed: If a suitable aqueous buffer is found, proceed to Part C to prepare the stock solution. If the compound remains insoluble, a combination of organic and aqueous solvents will be necessary.

PART C: Preparation of the Final Stock Solution

Once an effective solvent system is identified, prepare the working stock solution.

-

Equilibrate: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

-

Weigh: Carefully weigh the desired amount of the compound in a sterile, low-retention tube.

-

Solubilize: Add the predetermined optimal solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL or ~10.9 mM). Recap tightly and vortex until fully dissolved.

-

Aliquoting & Storage:

-

Immediately aliquot the stock solution into single-use, low-retention tubes. This is crucial to avoid multiple freeze-thaw cycles which can degrade the compound.

-

For solutions in DMSO or DMF, store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter term (up to 1 month).[15]

-

Aqueous stock solutions should be used fresh or stored at -80°C for a limited time. Stability in aqueous solution should be validated for your specific application.

-

Crucially, ensure all storage tubes are sealed tightly to prevent moisture uptake.

-

Critical Considerations & Best Practices

-

Maleimide Stability: The maleimide group is the most sensitive part of this molecule. Avoid buffers with a pH above 7.5.[13] Prepare solutions fresh before conjugation whenever possible.

-

Phosphate Ester Stability: Phosphate esters are generally stable but can be hydrolyzed under harsh acidic or basic conditions. Stick to the recommended pH range of 6.5-7.4.

-

Hygroscopicity: Lyophilized powders can be hygroscopic. Always allow the vial to reach room temperature before opening.

-

Avoid Thiols: Do not use buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol, as they will react with the maleimide group.

-

Dilution: When diluting a DMSO stock solution into an aqueous buffer for an assay, add the DMSO stock to the buffer dropwise while gently mixing. This prevents the compound from precipitating out of solution. Ensure the final concentration of DMSO is compatible with your downstream biological assay.

References

- (Not used)

- Google Patents. (n.d.). WO2015153401A1 - Phosphate based linkers for intracellular delivery of drug conjugates.

-

PubMed. (2016). Novel Phosphate Modified Cathepsin B Linkers: Improving Aqueous Solubility and Enhancing Payload Scope of ADCs. Retrieved from [Link]

-

Heitzer, T., et al. (2019). Structural insights into glucocorticoid receptor function. PMC - NIH. Retrieved from [Link]

- (Not used)

-

ACS Publications. (n.d.). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- (Not used)

-

Cain, D. W., & Cidlowski, J. A. (2017). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2021). Hello, I want to ask that during Antibody drug conjugate (ADC) development, how to store antibody-linker conjugation? Retrieved from [Link]

- (Not used)

- (Not used)

- (Not used)

- (Not used)

-

ResearchGate. (n.d.). The glucocorticoid receptor signaling pathway. Retrieved from [Link]

- (Not used)

- (Not used)

- (Not used)

- (Not used)

- (Not used)

-

Ataman Kimya. (n.d.). PHOSPHATE ESTERS. Retrieved from [Link]

- (Not used)

- (Not used)

- (Not used)

Sources

- 2. Novel Phosphate Modified Cathepsin B Linkers: Improving Aqueous Solubility and Enhancing Payload Scope of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]

- 4. WO2015153401A1 - Phosphate based linkers for intracellular delivery of drug conjugates - Google Patents [patents.google.com]

- 6. purepeg.com [purepeg.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cellmosaic.com [cellmosaic.com]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

Application Note: Targeted Delivery of Glucocorticoid Receptor Agonist-1 via Antibody Conjugation

This Application Note and Protocol Guide details the use of Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Mal (CAS: 2345732-83-2), a specialized linker-payload module designed for the development of Immunology Antibody-Drug Conjugates (iADCs) .

Introduction & Mechanism of Action

This compound is a "plug-and-play" bioconjugation reagent. It combines a highly potent steroid payload (GR Agonist-1) with a hydrophilic, cleavable linker system optimized for immune cell targeting.

The Challenge: Systemic Toxicity

Standard glucocorticoids (e.g., prednisone, dexamethasone) are effective immunosuppressants but suffer from severe systemic side effects (metabolic dysregulation, osteoporosis) when used at high doses.

The Solution: The iADC Approach

By conjugating this reagent to an antibody targeting a specific immune receptor (e.g., CD40, TNF\u03b1, CD19, or Integrin \u03b27 ), researchers can deliver the steroid directly into inflammatory cells.

-

Payload: Glucocorticoid Receptor Agonist-1 is a non-steroidal (arylpyrazole-based) or novel steroid scaffold with varying potency (often nM range), significantly higher than cortisol.

-

Solubilizing Moiety: The Phosphate group enhances the solubility of the hydrophobic payload, preventing antibody aggregation—a common failure mode in ADCs. It also acts as a prodrug element, cleaved by lysosomal phosphatases.

-

Linker: The Gly-Glu (Glycine-Glutamic Acid) dipeptide is a protease-cleavable sequence.

-

Conjugation Handle: The Mal (Maleimide) group reacts specifically with free thiols (cysteines) on the antibody.

Mechanism of Action (DOT Diagram)

Caption: Pathway of iADC action from antigen binding to transcriptional modulation of inflammatory genes.

Experimental Protocol: Synthesis of iADC